molecular formula C11H16N4O3 B11864524 Theophylline, 7-(2-hydroxy-1-methylpropyl)- CAS No. 41011-03-4

Theophylline, 7-(2-hydroxy-1-methylpropyl)-

Cat. No.: B11864524
CAS No.: 41011-03-4
M. Wt: 252.27 g/mol
InChI Key: LKZJFSFXDGUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which contributes to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the hydroxybutan-2-yl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are carefully selected to optimize the yield and selectivity of the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, this compound finds applications in the industry as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting various biochemical pathways. The compound’s effects are mediated through its ability to modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups.

Uniqueness: What sets 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique hydroxybutan-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

41011-03-4

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

7-(3-hydroxybutan-2-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N4O3/c1-6(7(2)16)15-5-12-9-8(15)10(17)14(4)11(18)13(9)3/h5-7,16H,1-4H3

InChI Key

LKZJFSFXDGUCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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